molecular formula C9H13N3S B1598463 4-(4-Ethylphenyl)-3-thiosemicarbazide CAS No. 93693-01-7

4-(4-Ethylphenyl)-3-thiosemicarbazide

Cat. No. B1598463
CAS RN: 93693-01-7
M. Wt: 195.29 g/mol
InChI Key: MXVVZBDSLDIVAW-UHFFFAOYSA-N
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Description

4-(4-Ethylphenyl)-3-thiosemicarbazide, commonly known as ETTSC, is a chemical compound with potential applications in various scientific research fields. It is a thiosemicarbazide derivative, which has been synthesized and studied for its unique properties.

Scientific Research Applications

Anticancer Potential

Thiosemicarbazide derivatives have shown promise in the field of cancer treatment. For instance, certain thiosemicarbazide compounds have demonstrated cytotoxicity against gastric cancer cells, indicating potential as anticancer agents. These compounds can cause DNA damage and disrupt cell division, which could be beneficial in targeting cancer cells (Pitucha et al., 2020). Similarly, other studies have synthesized thiosemicarbazide derivatives that exhibited cytotoxicity specifically against melanoma cells without harming normal cells, suggesting a degree of selectivity important for cancer treatment (Kozyra et al., 2022).

Antimicrobial and Antitubercular Activity

Thiosemicarbazides have also been investigated for their antimicrobial properties. A synthesis of various thiosemicarbazide derivatives showed promising activity against Mycobacterium bovis, which causes tuberculosis (Sardari et al., 2017). This suggests a potential role in developing new treatments for bacterial infections, including tuberculosis.

Anti-inflammatory Applications

In some instances, thiosemicarbazide derivatives have been studied for their potential anti-inflammatory effects. However, research in this area is not as extensive or conclusive. A study investigated the anti-inflammatory potential of certain thiosemicarbazide compounds but found them to lack significant activity (Varma & Chatterjee, 1986).

Antioxidant Properties

Thiosemicarbazide compounds have also been explored for their antioxidant capabilities. Certain derivatives have demonstrated significant antioxidant activity, which could have implications in various health conditions where oxidative stress plays a role (Nazarbahjat et al., 2014).

Molecular Structure and Interaction Analysis

The molecular structure and interaction patterns of thiosemicarbazide derivatives are crucial for understanding their potential applications. Studies involving X-ray diffraction and other spectroscopic methods have provided insights into the molecular configurations and non-covalent interactions of these compounds, which are essential for their biological activity (Zhang et al., 2019).

properties

IUPAC Name

1-amino-3-(4-ethylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3S/c1-2-7-3-5-8(6-4-7)11-9(13)12-10/h3-6H,2,10H2,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXVVZBDSLDIVAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390747
Record name 4-(4-Ethylphenyl)-3-thiosemicarbazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Ethylphenyl)-3-thiosemicarbazide

CAS RN

93693-01-7
Record name 4-(4-Ethylphenyl)-3-thiosemicarbazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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